N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

Catalog No.
S11810247
CAS No.
M.F
C15H9ClFN3O2
M. Wt
317.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluo...

Product Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

Molecular Formula

C15H9ClFN3O2

Molecular Weight

317.70 g/mol

InChI

InChI=1S/C15H9ClFN3O2/c16-10-7-5-9(6-8-10)13-14(20-22-19-13)18-15(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21)

InChI Key

IKSHDUGSNDWCSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)F

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is an organic compound notable for its unique structure, which incorporates a 1,2,5-oxadiazole ring and a fluorobenzamide moiety. The compound features a chlorophenyl substituent that enhances its biological activity and reactivity. Its molecular formula is C16H12ClN3O2C_{16}H_{12}ClN_3O_2 with a molecular weight of approximately 313.74g/mol313.74\,g/mol . This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and materials science.

  • Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
  • Reduction Reactions: The oxadiazole ring can undergo reduction, leading to the formation of amine derivatives.
  • Condensation Reactions: The amide functional group can participate in condensation reactions with various reagents to form more complex structures.

Common reagents for these reactions include reducing agents like lithium aluminum hydride and nucleophiles such as sodium methoxide .

This compound exhibits significant biological activity, particularly in pharmacological contexts. Its structural components allow it to interact with various biological targets, potentially modulating enzyme activity or receptor binding. For instance, compounds containing oxadiazole rings are often investigated for their anti-inflammatory and anticancer properties. Preliminary studies suggest that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide may demonstrate cytotoxic effects against certain cancer cell lines .

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of appropriate carboxylic acids with hydrazines or other nitrogen-containing compounds.
  • Introduction of the Chlorophenyl Group: This may involve halogenation reactions or coupling reactions with chlorinated phenols.
  • Amidation: The final step involves reacting the oxadiazole derivative with 2-fluorobenzoyl chloride to form the desired amide.

The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions .

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Material Science: In the creation of polymers or coatings due to its chemical stability and reactivity.
  • Biological Research: As a tool for studying biological pathways and interactions due to its unique structural properties .

Interaction studies focus on how N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide interacts with biological molecules. Research indicates that this compound can bind to specific enzymes or receptors, potentially affecting their activity. Such studies are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamideC16H11ClFN3O2C_{16}H_{11}ClFN_3O_2Contains a different oxadiazole isomer; potential anti-cancer activity .
N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC24H17ClFN5OSC_{24}H_{17}ClFN_5OSIncorporates indole and triazole moieties; diverse biological activities .
2-(4-chlorophenyl)-N-{[3-methoxyphenyl]carbonyl}-acetamideC16H15ClN2O3C_{16}H_{15}ClN_2O_3Features methoxy substitution; used in various organic syntheses .

Uniqueness

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide stands out due to its specific combination of oxadiazole and fluorobenzamide functionalities. These features may enhance its bioactivity compared to similar compounds lacking such structural diversity. Its potential applications in both medicinal chemistry and materials science further highlight its significance in research contexts .

Enzymatic Inhibition Mechanisms of 1,2,5-Oxadiazole Derivatives

The 1,2,5-oxadiazole (furazan) ring system serves as a critical pharmacophore for inhibiting enzymes involved in DNA replication and cellular proliferation. Studies on structurally analogous compounds demonstrate that the oxadiazole scaffold interacts with topoisomerase I and II, enzymes essential for relaxing supercoiled DNA during replication. For example, derivatives bearing chlorophenyl substitutions exhibited cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines, with IC50 values ranging from 1.61 to 5.64 μM [1] [5]. Molecular docking analyses revealed that the oxadiazole ring forms hydrogen bonds with key residues in the topoisomerase I active site, such as Lys249 and Asp344, while the chlorophenyl group stabilizes interactions via hydrophobic contacts [1] [5].

Table 1: Enzymatic Inhibition Profiles of Selected 1,2,5-Oxadiazole Derivatives

CompoundTarget EnzymeIC50 (μM)Key Interactions
Analog A [1]Topoisomerase I2.30 ± 0.07H-bonds: Lys249, Asp344
N-[4-(4-Cl-Ph)...Topoisomerase II*1.30–5.64 [5]Hydrophobic: Chlorophenyl

*Inferred from structural similarity to compound 8q [5].

The fluorobenzamide moiety further enhances binding affinity by participating in dipole-dipole interactions with polar regions of the enzyme’s catalytic pocket [2]. Quantum mechanics/molecular mechanics (QM/MM) simulations suggest that the fluorine atom’s electronegativity modulates electron density across the benzamide ring, optimizing electrostatic complementarity [2].

Protein-Ligand Interaction Studies with Chlorophenyl Substitutions

The 4-chlorophenyl substitution at position 4 of the oxadiazole ring plays a pivotal role in stabilizing ligand-enzyme complexes. X-ray crystallography of related compounds bound to HDAC6 revealed that chlorophenyl groups engage in halogen bonding with backbone carbonyl oxygens (e.g., Gly391) [2] [4]. In topoisomerase inhibition, the chlorine atom’s van der Waals radius (1.75 Å) allows optimal fit within hydrophobic subpockets, as demonstrated by a 30% increase in binding energy compared to non-halogenated analogs [1].

Molecular dynamics simulations further indicate that the chlorophenyl group reduces conformational flexibility, locking the oxadiazole ring into a planar orientation favorable for π-π stacking with aromatic residues (e.g., Phe361 in topoisomerase I) [1]. This rigidity correlates with improved inhibitory potency, as seen in derivatives where chlorine substitution lowered IC50 values by 55% compared to unsubstituted counterparts [4].

Comparative Analysis of Fluorine vs. Bromine Substituent Effects

The choice of halogen substituents significantly influences enzymatic inhibition. Fluorine’s small atomic radius (1.47 Å) and high electronegativity (3.98) favor hydrogen bonding and dipole interactions, whereas bromine’s larger size (1.85 Å) and polarizability enhance hydrophobic effects but may introduce steric clashes.

Table 2: Substituent Effects on Enzyme Binding Affinity

SubstituentBinding Energy (kcal/mol)Key Interaction Type
-F [2]-9.2 ± 0.3H-bonding, dipole alignment
-Br [4]-7.8 ± 0.5Hydrophobic, van der Waals

In the context of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide, replacing fluorine with bromine on the benzamide ring reduces inhibitory activity by 40%, as observed in analogous compounds [4]. This decline stems from bromine’s bulkier profile, which disrupts the precise alignment required for hydrogen bonding with catalytic residues (e.g., His363 in HDAC6) [2]. Conversely, fluorine’s compact size preserves active-site geometry while enhancing metabolic stability by resisting oxidative degradation [2] [4].

The computational investigation of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide represents a critical component in understanding the molecular behavior and therapeutic potential of this oxadiazole-containing compound. Through advanced theoretical methods including density functional theory calculations, molecular dynamics simulations, and virtual screening approaches, researchers can elucidate the electronic structure, membrane permeability characteristics, and protein binding interactions that govern the biological activity of this promising chemical entity.

Density Functional Theory Studies on Electronic Configuration

Density functional theory calculations provide fundamental insights into the electronic structure and molecular properties of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide. The electronic configuration analysis reveals critical information about the compound's stability, reactivity, and potential for molecular interactions [1] [2] [3].

The frontier molecular orbital analysis represents a cornerstone of electronic structure characterization for oxadiazole derivatives. Studies on related compounds demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels significantly influence both chemical reactivity and biological activity [3] [4] [5]. For oxadiazole-containing systems, density functional theory calculations typically employ hybrid functionals such as B3LYP combined with basis sets ranging from 6-31+G(d,p) to 6-311++G(d,p), providing accurate descriptions of electronic properties [1] [2] [6].

The electronic configuration of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide exhibits characteristic features of π-conjugated heterocyclic systems. The 1,2,5-oxadiazole ring contributes significantly to the molecular electronic structure through its aromatic character and electron-withdrawing properties [7] [4]. The presence of the 4-chlorophenyl substituent introduces additional electronic effects through halogen interactions and extended conjugation, while the 2-fluorobenzamide moiety provides both electron-withdrawing characteristics and potential for hydrogen bonding interactions [8] [9].

Computational studies on analogous oxadiazole derivatives reveal that conformational effects play crucial roles in determining electronic properties. Research on 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole demonstrates that different conformers maintain thermodynamic stability within energy differences of approximately 2.64 kcal/mol, suggesting that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide likely exhibits similar conformational flexibility [1].

The molecular electrostatic potential analysis provides valuable information about charge distribution patterns in oxadiazole systems. Studies indicate that oxadiazole rings typically exhibit negative electrostatic potential regions due to the electronegative nitrogen and oxygen atoms, while phenyl substituents display more positive regions [3] [10]. For N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide, the chlorine and fluorine substituents would further modulate the electrostatic landscape, creating specific binding sites for electrophilic and nucleophilic interactions.

Global reactivity descriptors derived from density functional theory calculations offer insights into the chemical behavior of the compound. Parameters such as chemical hardness, softness, and electrophilicity index can predict reactivity patterns and potential interaction sites [2] [11]. The presence of multiple electron-withdrawing groups in N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide suggests enhanced electrophilicity compared to unsubstituted oxadiazole derivatives.

Natural bond orbital analysis reveals charge transfer patterns and electronic delocalization within the molecular framework. Studies on oxadiazole-containing compounds demonstrate significant charge transfer from lone pair orbitals on heteroatoms to aromatic rings, enhancing molecular stability through resonance effects [10]. The interconnected π-system in N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide facilitates extensive electronic delocalization, contributing to both chemical stability and potential for intermolecular interactions.

The optical properties derived from time-dependent density functional theory calculations provide information about electronic transitions and absorption characteristics. Oxadiazole derivatives typically exhibit absorption bands in the ultraviolet to visible region, with transition energies dependent on the extent of conjugation and substituent effects [4] [9]. The electronic transitions in N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide would be influenced by the charge transfer character between donor and acceptor moieties within the molecular structure.

Table 1: Density Functional Theory Studies on Oxadiazole Derivatives

Compound TypeDFT Method/Basis SetHOMO-LUMO GapKey Electronic PropertiesStudy FocusReference
3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazoleCAM-B3LYP, wB97XD/6-31+G*2.64 kcal/mol energy differenceThermodynamically stable conformers, optical propertiesStacking effects on electronic structure [1]
4-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amineB3LYP/6-311G(d,p)Not specifiedElectronic structure, global reactivity descriptors, MEPAntimicrobial activity correlation [2]
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazoleB3LYP/6-311++G(d,p)Not specifiedHOMO-LUMO analysis, MEP surfacesElectronic structure characterization [5]
1,3,4-oxadiazole derivatives (7a-n)Various DFT methodsVarious valuesMolecular reactivity and stabilityVEGFR2 inhibitor design [11]

Molecular Dynamics Simulations of Membrane Permeability

Molecular dynamics simulations provide critical insights into the membrane permeability characteristics of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide, offering detailed mechanistic understanding of drug translocation across biological barriers. These computational approaches enable the prediction of pharmacokinetic properties and optimization of drug delivery characteristics [12] [13] [14].

The membrane permeability of pharmaceutical compounds represents a fundamental determinant of their bioavailability and therapeutic efficacy. For N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide, molecular dynamics simulations can elucidate the passive diffusion mechanisms through lipid bilayers, providing quantitative estimates of permeability coefficients and identifying molecular factors that influence membrane translocation [15].

Contemporary molecular dynamics simulation protocols for membrane permeability assessment employ well-validated force fields such as CHARMM36m or AMBER, combined with explicit solvent models and physiologically relevant lipid compositions [16] [12]. The simulation systems typically consist of lipid bilayers such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine or more complex membrane models that better represent biological membranes [17] [13].

The translocation mechanism of drug molecules through lipid membranes involves multiple steps including initial approach to the membrane interface, insertion into the lipid headgroup region, diffusion through the hydrophobic core, and exit into the aqueous phase. Molecular dynamics simulations reveal that small molecules like N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide exhibit complex behavior during membrane permeation, often displaying subdiffusive characteristics with mean squared displacement proportional to time raised to powers less than unity [13] [14].

The inhomogeneous solubility-diffusion model provides a theoretical framework for interpreting molecular dynamics simulation results and calculating permeability coefficients. This approach recognizes that both the free energy profile and diffusion coefficient vary significantly across the membrane thickness, necessitating position-dependent analysis of molecular behavior [12] [15]. For oxadiazole derivatives, the presence of polar heteroatoms and aromatic rings creates complex interactions with lipid components, influencing both solubility and diffusion characteristics.

Umbrella sampling and other enhanced sampling techniques enable the calculation of potential of mean force profiles for drug translocation across membranes. These methods provide quantitative measures of the free energy barriers associated with membrane permeation, allowing prediction of permeability rates and identification of rate-limiting steps [12] [14]. The potential of mean force profile for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide would reveal the energetic costs of different stages in the permeation process.

The molecular properties that influence membrane permeability include hydrogen bonding capacity, lipophilicity, molecular size, and conformational flexibility. Studies demonstrate that the number of hydrogen bonds formed between the permeant and surrounding molecules strongly correlates with permeability, with a correlation coefficient of approximately 0.63 for a diverse set of compounds [13]. The hydrogen bonding potential of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide, arising from the amide functionality and oxadiazole nitrogen atoms, would significantly impact its membrane permeability characteristics.

Collective behavior and molecular aggregation can substantially influence membrane permeation mechanisms. Research on similar compounds reveals that molecules may form dimers or larger aggregates that facilitate translocation through charge neutralization and reduced hydration requirements [13]. The aromatic character of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide suggests potential for π-π stacking interactions that could promote aggregate formation during membrane crossing.

The membrane composition and phase state significantly affect drug permeability characteristics. Cholesterol content, lipid acyl chain saturation, and membrane thickness all influence the barrier properties of biological membranes [13]. Molecular dynamics simulations can systematically examine how N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide permeability varies across different membrane environments, providing insights into tissue-specific distribution patterns.

Table 2: Molecular Dynamics Simulation Studies Related to Oxadiazole Compounds

Study TypeSimulation DurationForce FieldAnalysis ParametersKey FindingsApplicationReference
Protein-ligand complex stability10 nsCHARMM36mRMSD, RMSF, SASA, RgStable complexes with RMSD < 2 ÅAutoimmune disorder treatment [16]
Membrane permeability assessmentMicrosecond simulationsVarious force fieldsPermeability coefficients, diffusionSubdiffusive behavior in membrane translocationDrug permeability prediction [12] [14] [15]
Drug translocation mechanismsVarious durationsCHARMM, AMBERMean squared displacementCollective drug entrance mechanismsAntibiotic mechanism studies [13]
EGFR inhibitor dynamics100 nsStandard force fieldsBinding stability, conformational changesStable binding and good protein interactionsCancer therapeutic development [18]

Virtual Screening Against Disease-Specific Target Libraries

Virtual screening approaches enable the systematic evaluation of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide against diverse protein targets associated with various disease states. These computational methods facilitate the identification of potential therapeutic applications and guide the development of structure-activity relationships for oxadiazole-based drug candidates [19] [20] [21].

The virtual screening methodology encompasses multiple computational approaches including structure-based drug design, pharmacophore modeling, and molecular docking studies. For oxadiazole derivatives, these methods have successfully identified novel inhibitors against various therapeutic targets including proteases, kinases, and other disease-relevant proteins [19] [20] [22] [23].

Structure-based virtual screening utilizes three-dimensional protein structures to identify compounds with complementary binding characteristics. The 1,2,5-oxadiazole scaffold in N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide provides a rigid heterocyclic framework that can engage in specific interactions with protein binding sites through hydrogen bonding, π-π stacking, and halogen bonding mechanisms [19] [20]. The compound's structural features enable selective recognition by target proteins while maintaining appropriate physicochemical properties for drug development.

Molecular docking studies reveal the binding modes and interaction patterns of oxadiazole derivatives with various protein targets. Research on 1,2,5-oxadiazole compounds demonstrates successful inhibition of SENP2 (Small ubiquitin-like modifier protease) with IC50 values of 3.7 and 5.9 μM for the most potent derivatives [19] [20]. The binding mechanism involves shape complementarity and electrostatic interactions that mimic the natural substrate binding mode.

Cancer-related targets represent a significant focus area for oxadiazole-based virtual screening studies. VEGFR2 and EGFR inhibitors based on 1,3,4-oxadiazole scaffolds demonstrate promising activity profiles with IC50 values below 10 μM [11] [24]. The computational studies reveal that oxadiazole derivatives can achieve selective binding to kinase active sites through specific hydrogen bonding patterns and hydrophobic interactions with conserved binding pocket residues.

Antimicrobial applications of oxadiazole derivatives have been explored through virtual screening against bacterial targets. Studies targeting Enterococcus D-Ala-D-Ser ligase demonstrate that oxadiazole compounds can bind preferentially at the ATP binding pocket, potentially providing new approaches to combat vancomycin resistance [22] [23]. The molecular docking results indicate stable binding configurations with favorable interaction energies.

The identification of Bcl-2 protein inhibitors through virtual screening of oxadiazole analogues represents another successful application of computational drug discovery methods. The most active compounds demonstrate IC50 values of 4.27 μM for Bcl-2 binding and submicromolar cytotoxicity against cancer cell lines [25]. The binding mode involves interaction with the BH3 binding pocket, disrupting anti-apoptotic protein function.

Protein kinase inhibition represents a well-established application area for oxadiazole-based compounds. Virtual screening studies against multiple kinase targets reveal that the heterocyclic scaffold can achieve selective inhibition of specific enzyme families [26] [24]. The molecular recognition involves complementary interactions with the ATP binding site, including hydrogen bonding with hinge region residues and hydrophobic contacts with the adenine binding pocket.

Pharmacophore-based virtual screening enables the identification of essential molecular features required for biological activity. Studies on oxadiazole derivatives reveal common pharmacophoric elements including aromatic rings, hydrogen bond acceptors, and hydrophobic regions that contribute to target recognition [21] [27]. These pharmacophore models guide the optimization of lead compounds and the design of improved derivatives.

The integration of molecular dynamics simulations with virtual screening enhances the accuracy of binding affinity predictions and provides insights into protein-ligand complex stability. Studies demonstrate that stable molecular dynamics trajectories with root mean square deviation values below 2 Å correlate with experimental binding activity [16] [18]. This approach enables the refinement of virtual screening hits and the prioritization of compounds for experimental validation.

Absorption, distribution, metabolism, excretion, and toxicity prediction models complement virtual screening studies by assessing the drug-likeness of identified compounds. Oxadiazole derivatives generally exhibit favorable physicochemical properties including appropriate lipophilicity, molecular weight, and hydrogen bonding characteristics that support oral bioavailability [11] [6]. The computational assessment of these properties enables early identification of compounds with optimal pharmaceutical profiles.

Table 3: Virtual Screening Studies Against Disease-Specific Target Libraries

Target Protein/SystemCompound ClassScreening MethodBest IC50/ActivityBinding CharacteristicsReference
SENP2 (Small ubiquitin-like modifier protease)1,2,5-oxadiazole derivativesStructure-based virtual screening + FRET assay3.7 μM and 5.9 μMShape and electrostatic complementarity [19] [20]
VEGFR2 and EGFR1,3,4-oxadiazole derivativesDFT + molecular docking + MD simulationsIC50 < 10 μM for VEGFR2Strong binding affinities to kinase domains [11]
Enterococcus D-Ala-D-Ser ligaseOxadiazole derivativesStructure-based virtual screeningStable binding at ATP sitePreferential ATP binding pocket interaction [22] [23]
Bcl-2 proteinOxadiazole analoguesVirtual screening + SAR studies4.27 μM for Bcl-2 bindingBH3 binding pocket interaction [25]
EGFR-TKOxadiazole and pyrazoline derivativesDesign, synthesis, and biological evaluation1.82-5.55 μM anticancer activityEGFR-TK active site binding [24]

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

317.0367324 g/mol

Monoisotopic Mass

317.0367324 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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